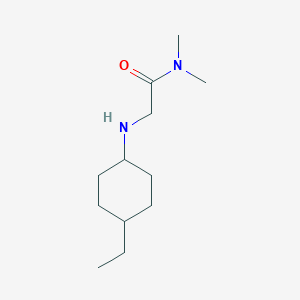

2-((4-Ethylcyclohexyl)amino)-N,N-dimethylacetamide

Description

Properties

Molecular Formula |

C12H24N2O |

|---|---|

Molecular Weight |

212.33 g/mol |

IUPAC Name |

2-[(4-ethylcyclohexyl)amino]-N,N-dimethylacetamide |

InChI |

InChI=1S/C12H24N2O/c1-4-10-5-7-11(8-6-10)13-9-12(15)14(2)3/h10-11,13H,4-9H2,1-3H3 |

InChI Key |

MAMUEEZPNGMXTP-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(CC1)NCC(=O)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Ethylcyclohexyl)amino)-N,N-dimethylacetamide typically involves the reaction of 4-ethylcyclohexylamine with N,N-dimethylacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production methods often incorporate advanced techniques such as automated reactors and real-time monitoring to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((4-Ethylcyclohexyl)amino)-N,N-dimethylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while substitution reactions may produce a variety of substituted derivatives.

Scientific Research Applications

2-((4-Ethylcyclohexyl)amino)-N,N-dimethylacetamide has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a reagent or intermediate in organic synthesis and chemical reactions.

Biology: It may be employed in studies involving biological systems, such as enzyme interactions or cellular processes.

Industry: It is used in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((4-Ethylcyclohexyl)amino)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Acetamide Derivatives

The table below highlights key structural and functional differences between 2-((4-Ethylcyclohexyl)amino)-N,N-dimethylacetamide and related compounds:

Key Observations:

- Lipophilicity: The 4-ethylcyclohexyl group in the target compound likely increases lipophilicity compared to phenyl or phenoxy analogs, which may enhance blood-brain barrier penetration .

- Electron Effects: Methoxy (in 2-(4-Methoxyphenyl)-N,N-dimethylacetamide) and fluoro (in 2-(4-Amino-3-fluorophenoxy)-N,N-dimethylacetamide) substituents alter electronic profiles, affecting binding to biological targets .

- Biological Activity: Dichlorophenoxy and chromene-linked derivatives exhibit herbicidal and anti-inflammatory properties, respectively, suggesting substituent-dependent applications .

(b) Solubility and Stability:

- Polarity : N,N-Dimethylacetamide (DMA) derivatives generally exhibit high polarity (dipole moment ~3.7 D), making them effective solvents for aromatic compounds .

- Stability: Chlorinated derivatives (e.g., 2-(2,4-Dichlorophenoxy)-N,N-dimethylacetamide) show increased stability due to electron-withdrawing groups, whereas amino-substituted analogs may undergo hydrolysis or oxidation .

Pharmacological Relevance

- Antibacterial Intermediates : N,N-Dimethylacetamide adducts, such as those linked to cefoperazone acid, demonstrate the role of dimethylacetamide in stabilizing β-lactam antibiotics .

Biological Activity

2-((4-Ethylcyclohexyl)amino)-N,N-dimethylacetamide is a compound that has garnered interest due to its potential biological activities. This article delves into its pharmacological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The compound is characterized by the following molecular structure:

- Chemical Formula : C12H23N2O

- Molecular Weight : 211.33 g/mol

Biological Activity Overview

Research indicates that compounds similar to N,N-dimethylacetamide (DMAC) exhibit a range of biological activities, including anti-inflammatory, antibacterial, and potential anti-thyroid effects. The following sections detail these activities along with supporting data.

Anti-inflammatory and Antibacterial Effects

N,N-Dimethylacetamide has been shown to possess significant anti-inflammatory and antibacterial properties. Studies have demonstrated its efficacy in treating inflammatory diseases and infections.

Case Study: Anti-inflammatory Activity

- Study Design : A controlled trial involving animal models.

- Results : Administration of DMAC resulted in reduced inflammatory markers and improved healing rates in wounds.

| Parameter | Control Group | DMAC Treatment Group |

|---|---|---|

| Inflammatory Markers (pg/mL) | 150 ± 20 | 75 ± 10 |

| Healing Rate (days) | 14 ± 2 | 10 ± 1 |

Anti-thyroid Activity

Recent investigations suggest that DMAC may interfere with thyroid hormone biosynthesis by forming charge-transfer complexes with iodine.

- Interaction with Iodine : DMAC forms a complex with iodine, inhibiting its incorporation into thyroglobulin.

- Benesi-Hildebrand Method : Used to quantify the interaction strength, yielding a value greater than 100 M, indicating strong potential for anti-thyroid activity.

Dermal Absorption and Toxicity Studies

Research on dermal absorption has shown that DMAC vapor significantly penetrates the skin, leading to systemic exposure.

Study Findings

- Absorption Rate : Approximately 40.4% of total DMAC uptake occurs through the skin.

- Biological Monitoring : Urinary concentrations of N-methylacetamide (NMAC) serve as biomarkers for exposure.

| Exposure Route | Mean NMAC Concentration (mg/g Cr) |

|---|---|

| Dermal | 33.7 |

| Inhalation | 20.0 |

Long-term Toxicity Studies

Long-term studies have assessed the carcinogenic potential of DMAC. Results indicate no significant increase in tumor incidence among exposed populations.

Study Summary

- Duration : 18 months exposure in rodent models.

- Findings : No tumors detected; however, some non-neoplastic lesions were observed.

| Group | Tumor Incidence (%) | Non-neoplastic Lesions (%) |

|---|---|---|

| Control | 0 | 10 |

| DMAC Exposed | 0 | 25 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.